(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione (3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16200301
InChI: InChI=1S/C19H22N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16H,4-11H2/t13-,16-/m1/s1
SMILES:
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4 g/mol

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione

CAS No.:

Cat. No.: VC16200301

Molecular Formula: C19H22N2O2

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione -

Specification

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
IUPAC Name (3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione
Standard InChI InChI=1S/C19H22N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16H,4-11H2/t13-,16-/m1/s1
Standard InChI Key QUGKUBYBCOMQBM-CZUORRHYSA-N
Isomeric SMILES C1CC(=O)C2=C3[C@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5
Canonical SMILES C1CC(=O)C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5

Introduction

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione is a complex organic compound belonging to the isoquinoline derivatives class. Isoquinolines are bicyclic compounds known for their diverse biological activities and significant roles in medicinal chemistry. This specific compound features a bicyclic structure with a nitrogen atom incorporated into one of its rings, contributing to its potential pharmacological properties.

Synthesis Methods

The synthesis of (3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione can be approached through several methods, ensuring efficient synthesis and high-purity products suitable for further biological testing.

Biological Activities and Applications

Isoquinoline derivatives, including this compound, have been studied for their wide range of biological activities. These include potential therapeutic applications due to their interactions with various biological targets. Interaction studies are vital for understanding how this compound interacts with biological systems, providing insights into its mechanism of action and therapeutic viability.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
TetrahydroisoquinolineBicyclic structure without nitrogenLess complex; fewer biological activities reported
BerberineQuaternary ammonium salt with isoquinoline coreNoted for strong antimicrobial properties
MorphinePhenanthrene derivative with isoquinoline featuresStrong analgesic effects; widely used in medicine
PapaverineIsoquinoline derivative with vasodilatory effectsUsed clinically for treating vascular disorders

This comparison highlights how structural variations influence biological activity and therapeutic applications among similar compounds.

Suppliers and Availability

The compound is available from suppliers such as Parchem, which offers a range of specialty chemicals, including (3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione .

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